N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide
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Description
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C27H30N2O5S and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.18754324 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2282-0423 is currently unknown. The compound’s structure, which includes a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, suggests it may interact with a variety of biological targets .
Mode of Action
Compounds with similar structures have been shown to inhibit hiv-1 reverse transcriptase
Biochemical Pathways
Without specific information on the primary target of F2282-0423, it is challenging to accurately summarize the affected biochemical pathways. If the compound does indeed inhibit HIV-1 reverse transcriptase, it would interfere with the replication of the HIV-1 virus, affecting the viral life cycle .
Result of Action
The molecular and cellular effects of F2282-0423’s action are largely unknown due to the lack of specific information about its primary target and mode of action. If the compound does inhibit HIV-1 reverse transcriptase, it could potentially reduce the replication of the HIV-1 virus, leading to a decrease in viral load .
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-33-24-17-22-13-15-29(19-23(22)18-25(24)34-2)35(31,32)16-14-28-27(30)26(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-18,26H,13-16,19H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTTZFVWKITWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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